molecular formula C15H15N2O2+ B11701190 3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium

3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium

Cat. No.: B11701190
M. Wt: 255.29 g/mol
InChI Key: ALMRHMGALLGONV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-CARBAMOYL-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is a synthetic organic compound with a complex structure It is characterized by the presence of a carbamoyl group, a pyridinium ion, and a 4-methylphenyl group

Properties

Molecular Formula

C15H15N2O2+

Molecular Weight

255.29 g/mol

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-11-4-6-12(7-5-11)14(18)10-17-8-2-3-13(9-17)15(16)19/h2-9H,10H2,1H3,(H-,16,19)/p+1

InChI Key

ALMRHMGALLGONV-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CARBAMOYL-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with ammonium acetate and pyridine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-CARBAMOYL-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ion acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

3-CARBAMOYL-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CARBAMOYL-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-CARBAMOYL-1-(4-CARBOXYBENZYL)PYRIDIN-1-IUM: Similar structure but with a carboxybenzyl group.

    3-CARBAMOYL-1-(2-(4-METHYLPHENYL)SULFONAMIDOETHYL)PYRIDIN-1-IUM: Contains a sulfonamidoethyl group instead of an oxoethyl group.

Uniqueness

3-CARBAMOYL-1-[2-(4-METHYLPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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